molecular formula C10H12N4O6 B14140236 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one CAS No. 77146-05-5

9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one

Cat. No.: B14140236
CAS No.: 77146-05-5
M. Wt: 284.23 g/mol
InChI Key: LAZOMKOHUOJFCZ-UHFFFAOYSA-N
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Description

9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a ribose sugar under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes, such as cytidine deaminase, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as DNA methylation and tumor growth . The compound’s effects are mediated through various pathways, including those involved in cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one apart from these similar compounds is its specific functional groups and the unique interactions it can have with biological molecules. These unique features make it a valuable compound for targeted research and therapeutic applications .

Properties

CAS No.

77146-05-5

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one

InChI

InChI=1S/C10H12N4O6/c15-1-4-6(16)7(17)10(20-4)13-2-11-5-8(13)12-3-14(19)9(5)18/h2-4,6-7,10,15-17,19H,1H2

InChI Key

LAZOMKOHUOJFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=O)O

Origin of Product

United States

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